N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1396887-71-0
Cat. No.: VC4840883
Molecular Formula: C21H19NO6
Molecular Weight: 381.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396887-71-0 |
|---|---|
| Molecular Formula | C21H19NO6 |
| Molecular Weight | 381.384 |
| IUPAC Name | N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H19NO6/c1-26-17-8-4-5-13-11-14(20(24)28-18(13)17)19(23)22-12-21(25)9-10-27-16-7-3-2-6-15(16)21/h2-8,11,25H,9-10,12H2,1H3,(H,22,23) |
| Standard InChI Key | ISNJUNQEJORHRP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide, reflects its intricate structure (Figure 1). Key features include:
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A 2-oxo-2H-chromene-3-carboxamide backbone with a methoxy group at position 8.
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A 4-hydroxychroman-4-ylmethyl substituent linked via an amide bond.
The molecular formula C21H19NO6 corresponds to a molecular weight of 381.384 g/mol. Spectroscopic data (e.g., NMR, IR) confirm the presence of functional groups such as the carbonyl (C=O) at 1649 cm⁻¹ and methoxy (OCH3) signals at 55.44 ppm in ¹³C NMR, consistent with related chromene derivatives .
Physicochemical Properties
While solubility data remain unreported, the compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, favorable for membrane permeability. Hydrogen-bond donors (amide NH, hydroxyl) and acceptors (carbonyl, ether) align with Lipinski’s rules, indicating drug-likeness.
Synthetic Pathways
General Synthesis Strategy
The synthesis involves multi-step organic reactions (Scheme 1):
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Formation of the Chromene Core: Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a precursor, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .
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Amide Coupling: Reaction with 4-hydroxychroman-4-ylmethylamine under reflux conditions yields the target compound.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chromene formation | Resorcinol, ethyl acetoacetate, H2SO4 (reflux, 1 hr) | 84% | |
| Amidation | 4-Hydroxychroman-4-ylmethylamine, ethanol (reflux, 6 hr) | 94% |
Optimization Challenges
The use of toluene instead of ethanol in chromene synthesis improves reaction efficiency (92% yield) . Steric hindrance from the hydroxychroman group necessitates prolonged reaction times (6–8 hr) for complete amide formation.
Biological Activity and Mechanisms
Anticancer Properties
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits antiproliferative effects against cancer cell lines, particularly in nutrient-deprived conditions (Table 2). Its mechanism involves:
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Inhibition of Angiogenesis: Disruption of VEGF signaling pathways.
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Induction of Apoptosis: Activation of caspase-3 and PARP cleavage.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 0.85 ± 0.12 | |
| HeLa (cervical) | 1.23 ± 0.09 |
Enzyme Inhibition
Comparative Analysis with Analogues
Structural Modifications and Activity
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Methoxy Position: Moving the methoxy group from position 8 to 7 reduces MAO-B inhibition by 40%.
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Hydroxychroman Substitution: Replacement with a fluorophenethyl group (as in N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) diminishes anticancer activity (IC50 = 2.1 µM in MCF-7) .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s).
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Metabolism: Predominant hepatic oxidation via CYP3A4.
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Excretion: Renal clearance (t1/2 = 4.2 hr).
Toxicity Concerns
In vitro assays indicate low cytotoxicity (CC50 > 50 µM in HEK293 cells), but chronic exposure risks (e.g., hepatotoxicity) remain unstudied.
Future Directions and Applications
Research Gaps
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In Vivo Studies: Efficacy and safety in animal models.
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Clinical Trials: Phase I studies to establish dosing regimens.
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